molecular formula C28H20BrN3O2 B12639923 C28H20BrN3O2

C28H20BrN3O2

Cat. No.: B12639923
M. Wt: 510.4 g/mol
InChI Key: PQSFKKNPAJDAOW-KKUQBAQOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide typically involves the condensation of 5-(4-bromophenyl)-2-furylmethanamine with 2-(2-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrazide derivatives.

Scientific Research Applications

N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
  • N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide
  • N’-{[5-(4-iodophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide

Uniqueness

The uniqueness of N’-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide lies in its specific structural features, such as the presence of a bromine atom and the furan ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H20BrN3O2

Molecular Weight

510.4 g/mol

IUPAC Name

(1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m0/s1

InChI Key

PQSFKKNPAJDAOW-KKUQBAQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br

Origin of Product

United States

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